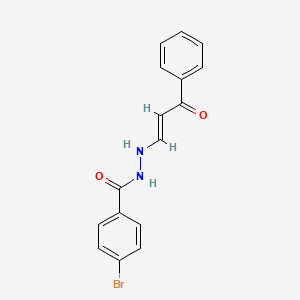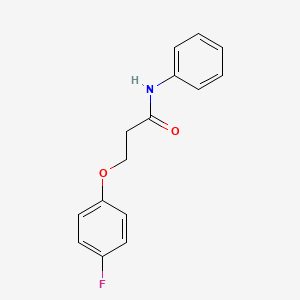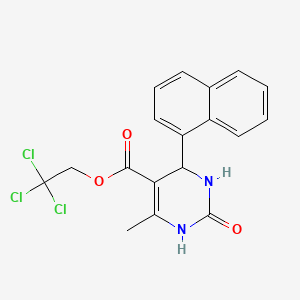![molecular formula C16H17NO5S B5090613 2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid](/img/structure/B5090613.png)
2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a 2-(4-methoxyphenyl)sulfanylethyl group and is often associated with oxalic acid. The presence of both aromatic and sulfur-containing moieties makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with 2-bromoethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents such as bromine or chlorinating agents like thionyl chloride are used.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.
Amines: Resulting from the reduction of nitro groups.
Halogenated Aromatics: Produced through electrophilic substitution reactions.
科学的研究の応用
2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its sulfur-containing moiety may interact with thiol groups in proteins, modulating their function.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)ethanol
- 2-(4-Methoxyphenyl)ethylamine
- 2-(4-Methoxyphenyl)acetic acid
Uniqueness
2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine is unique due to the presence of both a pyridine ring and a sulfur-containing side chain. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.C2H2O4/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;3-1(4)2(5)6/h2-8,10H,9,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUBWOXLCAGALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
![(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![3-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)




![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)
